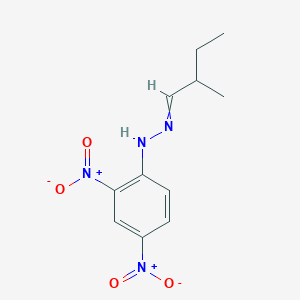

1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine

Description

1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine is a hydrazone derivative synthesized via the condensation of 2,4-dinitrophenylhydrazine (DNPH) with a ketone or aldehyde. Hydrazones are characterized by the azomethine (-NHN=CH-) group, which confers unique structural and electronic properties. Its synthesis typically involves acid-catalyzed reflux of DNPH with a carbonyl compound, yielding products with distinct substituents that influence physicochemical properties .

Properties

IUPAC Name |

N-(2-methylbutylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWUTZYPFHFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine (C10H12N4O4) is a hydrazone derivative known for its diverse biological activities. This compound is synthesized through the reaction of 2,4-dinitrophenylhydrazine with suitable aldehydes or ketones, resulting in a range of derivatives that exhibit significant biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as a chemosensor, and other pharmacological effects.

Synthesis and Characterization

The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine typically involves the condensation of 2,4-dinitrophenylhydrazine with 2-methylbutanal. The characterization of the compound is performed using various spectroscopic techniques including IR, NMR, and mass spectrometry.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR (cm⁻¹) | 3305.64 (-NH), 1490.60 (-NO₂) |

| 1H NMR (δ, ppm) | 2.1 (d, 3H), 7.8 (s, 1H), 10.8 (exch., NH) |

| Mass Spectrometry | Confirmed molecular weight (252 g/mol) |

Antimicrobial Activity

Research indicates that derivatives of 1-(2,4-dinitrophenyl)-2-(2-methylbutylidene)hydrazine exhibit notable antimicrobial properties. A study assessed the compound's effectiveness against various bacterial strains including Klebsiella pneumoniae and Streptococcus pneumoniae.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 138 µM |

| Streptococcus pneumoniae | 165 µM |

These findings suggest that the compound can inhibit the growth of these pathogens at relatively low concentrations.

Chemosensing Applications

1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine has also been explored as a chemosensor for detecting anions such as fluoride and cyanide ions. The hydrazone exhibits colorimetric changes upon interaction with these anions due to proton abstraction from its acidic protons.

Case Studies

In a notable case study, researchers synthesized a series of hydrazone derivatives and evaluated their biological activities. The results indicated that some derivatives exhibited enhanced antimicrobial activity compared to their parent compounds. This suggests that structural modifications can significantly influence biological efficacy.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazine compounds, including 1-(2,4-dinitrophenyl)-2-(2-methylbutylidene)hydrazine, exhibit significant antimicrobial properties. For instance, a library of phenylhydrazones was synthesized and evaluated for their in vitro antimicrobial activity against several microorganisms. One of the compounds demonstrated a minimum inhibitory concentration (MIC) of 138 µM against Klebsiella pneumoniae and 165 µM against Streptococcus pneumoniae, showcasing the potential of hydrazine derivatives in combating resistant strains of bacteria .

Case Study: Resistance Modulation

A specific study highlighted the resistance-modulating activity of phenylhydrazones, with one compound showing high modulatory efficacy at concentrations as low as 1.078 µM against Streptococcus pneumoniae. This suggests that 1-(2,4-dinitrophenyl)-2-(2-methylbutylidene)hydrazine and its derivatives could be pivotal in developing new strategies to enhance the effectiveness of existing antibiotics .

Agricultural Applications

Herbicidal Properties

Hydrazine derivatives have been explored for their herbicidal activities. A series of N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties were synthesized and tested for their effectiveness against various weeds. The results indicated that these compounds exhibited excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds, with significant implications for agricultural pest management .

Data Table: Herbicidal Activity of Hydrazine Derivatives

| Compound Name | Target Weeds | Activity Level |

|---|---|---|

| N,N'-Diacylhydrazines | Echinochloa crus-galli | High |

| Digitaria sanguinalis | Moderate | |

| Brassica napus | High | |

| Amaranthus retroflerus | High |

This table summarizes the herbicidal efficacy of various hydrazine derivatives, emphasizing their potential use in crop protection strategies.

Materials Science

Synthesis and Characterization

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For example, the synthesis of composite hydrazones containing 2,4-dinitrobenzene has been explored for their potential applications in advanced materials . These materials can be utilized in various applications ranging from sensors to catalysts.

Case Study: Composite Hydrazone Development

A recent study focused on generating a composite hydrazone from 1-(2,4-dinitrophenyl)-2-(2-methylbutylidene)hydrazine. The process involved using ethanol as a solvent and hydrochloric acid as a catalyst, yielding a high purity product suitable for further application in material science . This method demonstrates the versatility of the compound in creating functional materials.

Comparison with Similar Compounds

Table 1: Key Hydrazones Derived from 2,4-Dinitrophenylhydrazine

Key Observations:

- Synthesis Yields: Yields vary significantly (81.5–90%) depending on substituent bulk and reaction conditions. Aromatic aldehydes (e.g., 4-fluorobenzylidene) often yield higher products due to enhanced electrophilicity of the carbonyl group .

- Melting Points: Alkylidene derivatives (e.g., 2-methylbutylidene) generally exhibit lower melting points than arylidene analogs (e.g., phenylethylidene) due to reduced molecular rigidity .

- Spectral Features: IR: All compounds show -NH stretches near 3300 cm⁻¹ and asymmetric/symmetric -NO₂ vibrations (~1520 and ~1340 cm⁻¹). Arylidene derivatives exhibit additional C=C stretches (~1492 cm⁻¹) . NMR: Aromatic protons in aryl-substituted hydrazones resonate at δ 8.5–9.0 ppm, while alkylidene protons appear upfield .

Crystallographic Differences

Table 2: Crystallographic Data Comparison

Structural Insights:

- Bond Lengths: Aromatic substituents (e.g., 4-fluorobenzylidene) show longer C–N bonds (e.g., N5–C9: 1.4812 Å) compared to nitroalkylidene analogs, indicating resonance stabilization .

- Dihedral Angles: The C1–N1–N2 angle (120.26°) in nitroacetophenone derivatives suggests near-planar geometry, favoring conjugation .

Preparation Methods

Core Reaction: Condensation of DNPH with 2-Methylbutanal

The primary synthesis route involves the acid-catalyzed condensation of DNPH with 2-methylbutanal. DNPH, prepared via the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene, acts as the hydrazine donor, while 2-methylbutanal provides the aldehyde moiety. The reaction proceeds via nucleophilic addition-elimination, where the hydrazine’s amino group attacks the carbonyl carbon, followed by water elimination to form the hydrazone.

Representative Reaction:

Stepwise Procedure

-

Reagent Preparation : DNPH is suspended in a methanol-sulfuric acid solution (Brady’s reagent) to enhance solubility and catalytic activity.

-

Carbonyl Compound Addition : 2-Methylbutanal (1.0 molar equivalent) is dissolved in ethanol and added dropwise to the DNPH solution under ice-cooling.

-

Reflux and Isolation : The mixture is refluxed for 1–2 hours, cooled, and filtered to isolate the precipitated hydrazone.

-

Purification : Recrystallization from ethanol yields pure crystals.

Optimization of Reaction Conditions

Catalytic Systems

Temperature and Time

-

Reflux Temperature : 70–80°C for 1 hour achieves >85% conversion. Prolonged heating (>3 hours) induces decomposition.

-

Crystallization : Cooling to 0–5°C ensures maximal precipitate formation.

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectral Features of 1-(2,4-Dinitrophenyl)-2-(2-Methylbutylidene)hydrazine

Melting Point and Yield

Comparative Analysis of Methodologies

Acid-Free Approaches

A modified method using piperidine as a base catalyst (10% v/v in ethanol) achieves comparable yields (75%) but requires longer reaction times (3–4 hours). This approach minimizes side reactions in acid-sensitive substrates.

Solvent-Free Mechanochemical Synthesis

Ball-milling DNPH with 2-methylbutanal in a 1:1 ratio for 30 minutes produces the hydrazone in 65% yield, offering an eco-friendly alternative. However, purity is lower (90–92% vs. 98–99% in solution).

Challenges and Practical Considerations

Side Reactions

Scalability

Laboratory-scale syntheses (1–10 g) show consistent yields, but industrial-scale production faces challenges in heat management and filtration efficiency.

Emerging Innovations

Q & A

Basic Question: What are the optimized synthetic routes for 1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves condensation of 2,4-dinitrophenylhydrazine with a ketone or aldehyde precursor (e.g., 2-methylbutyraldehyde). Key steps include:

- Reagent Ratios : Stoichiometric excess of 2,4-dinitrophenylhydrazine (1.2–1.5 equivalents) to drive the reaction to completion .

- Solvent Selection : Acetic acid or ethanol are common solvents; acetic acid enhances protonation of the hydrazine group, improving reactivity .

- Temperature and Time : Reactions are conducted at room temperature or mild reflux (60–80°C) for 12–24 hours to ensure complete imine bond formation .

- Purification : Column chromatography (e.g., 30% EtOAc/hexanes) or recrystallization from methanol yields pure crystalline products (50–70% yield) .

Critical parameters affecting yield include pH control (acidic conditions stabilize intermediates) and moisture exclusion to prevent hydrolysis of the hydrazone bond .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

- 1H/13C NMR : Proton signals for the dinitrophenyl group appear as doublets (δ 8.5–9.0 ppm), while the 2-methylbutylidene moiety shows distinct alkyl resonances (δ 1.0–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 338.32 for related derivatives) .

- X-ray Crystallography : Resolves steric effects of the dinitrophenyl group and confirms the (E)- or (Z)-configuration of the hydrazone bond (e.g., triclinic crystal system, P1 space group) .

Basic Question: How does the dinitrophenyl group influence the compound’s chemical reactivity?

Methodological Answer:

The electron-withdrawing nitro groups enhance electrophilicity at the hydrazone nitrogen, facilitating nucleophilic additions or cyclization reactions. This group also:

- Stabilizes charge-transfer complexes in materials science applications .

- Increases UV-Vis absorption at ~400 nm, enabling photochemical studies .

- Reduces solubility in polar solvents, necessitating DMSO or DMF for biological assays .

Advanced Question: How can computational modeling guide the design of derivatives for enzyme inhibition studies?

Methodological Answer:

- Docking Simulations : Use software like AutoDock to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). The dinitrophenyl group may occupy hydrophobic pockets, while the hydrazine moiety forms hydrogen bonds .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. The nitro groups lower LUMO energy, enhancing electrophilic reactivity .

- MD Simulations : Evaluate stability of protein-ligand complexes over time; derivatives with flexible alkylidene chains show improved adaptability to active sites .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Control for Hydrazone Hydrolysis : Test stability in assay buffers (pH 7.4, 37°C) via HPLC to confirm intact compound .

- SAR Studies : Compare analogs (e.g., replacing 2-methylbutylidene with cyclohexylidene) to isolate structural contributors to activity .

- Theoretical Frameworks : Link discrepancies to variations in cell permeability or metabolic degradation pathways using QSAR models .

Advanced Question: What strategies improve the compound’s stability under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis studies show rapid degradation under direct light due to nitro group photolysis .

- Moisture Control : Use desiccants or lyophilization; hydrazones are prone to hydrolysis in aqueous environments .

- Solid-State Stability : Crystallographic data indicate polymorphic forms with higher thermal stability (e.g., triclinic vs. monoclinic) .

Advanced Question: How can structural modifications enhance applications in materials science?

Methodological Answer:

- Polymer Incorporation : Co-polymerize with acrylates to create photo-responsive materials; the dinitrophenyl group enables crosslinking via UV irradiation .

- Metal Complexation : Synthesize Cu(II) or Fe(III) complexes for catalytic applications; the hydrazine moiety acts as a bidentate ligand .

- Surface Functionalization : Attach to graphene oxide via π-π stacking for sensor development; nitro groups enhance electron withdrawal in conductive films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.